N-(4-carbamoylphenyl)-5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide
Description
N-(4-carbamoylphenyl)-5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide is a pyrido-quinazolinone derivative characterized by a fused bicyclic core structure with a methyl group at position 5 and a carbamoylphenyl substituent at position 2. Its structural complexity arises from the pyrido[2,1-b]quinazoline scaffold, which is further functionalized with a carboxamide group linked to a 4-carbamoylphenyl moiety.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-24-17-12-14(20(27)23-15-8-5-13(6-9-15)19(22)26)7-10-16(17)21(28)25-11-3-2-4-18(24)25/h5-10,12,18H,2-4,11H2,1H3,(H2,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQAIOHDNAECAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multiple steps. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as cyclization and condensation, to form the desired quinazoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various alkylating agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of reduced quinazoline derivatives .
Scientific Research Applications
N-(4-carbamoylphenyl)-5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Halogen vs. Carbamoyl Substituents
The brominated analog, N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-pyrido[2,1-b]quinazoline-3-carboxamide (CAS: 1574622-16-4), differs by replacing the carbamoyl group with a bromo substituent. Safety data for the brominated compound indicate stringent precautions due to its flammability (H225) and acute toxicity (H302, H315) . In contrast, the carbamoyl group in the target compound reduces reactivity, likely lowering acute toxicity risks.
Ethyl vs. Methyl Substituents on the Core
The ethyl-substituted analog, N-(4-carbamoylphenyl)-5-ethyl-11-oxo-pyrido[2,1-b]quinazoline-3-carboxamide (synonym: AKOS024450214), features an ethyl group at position 5 instead of methyl. This minor structural change increases steric bulk, which may enhance metabolic stability but reduce binding affinity to target proteins .
Fluorescence and Electronic Effects
Carbamoyl-substituted pyrido-quinazolinones, such as 6-carbamoyl-5H,7H,8H,9H-10λ⁵-pyrido[2,1-b]quinazolin-10-ylium (CMPQ), exhibit strong fluorescence due to extended conjugation . While the target compound’s carbamoyl group is on the phenyl ring rather than the core, its electron-withdrawing nature may still enhance fluorescence quantum yield compared to non-carbamoyl analogs.
Functional Derivatives
Hydrazones and Schiff Bases
Hydrazone derivatives of N-{11H-pyrido[2,1-b]quinazolin-11-one-9-yl} hydrazine (III) demonstrate varied bioactivity depending on the aldehyde used . The target compound’s carboxamide group could similarly serve as a site for derivatization to enhance target specificity.
Piperazine-Modified Analogs
A fluorophenyl-piperazine analog (5-ethyl-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-pyrido[2,1-b]quinazolin-11-one) incorporates a piperazine moiety, improving CNS penetration . Such modifications highlight the scaffold’s versatility for drug design.
Biological Activity
N-(4-Carbamoylphenyl)-5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that includes a pyridoquinazoline core. Its molecular formula is , and it features functional groups that may contribute to its biological activity.
Research indicates that compounds in the pyridoquinazoline class often exhibit diverse biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyridoquinazolines can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal strains, suggesting potential use as antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or enzymes involved in critical signaling pathways.
Anticancer Activity
A study investigated the cytotoxic effects of similar compounds on various cancer cell lines. The results showed that derivatives of pyridoquinazolines exhibited IC50 values in the micromolar range against breast and lung cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15.2 |
| Compound B | A549 (Lung) | 12.4 |
These findings suggest that N-(4-carbamoylphenyl)-5-methyl-11-oxo may possess comparable or enhanced activity due to its unique substituents.
Antimicrobial Activity
In another study assessing antimicrobial properties, the compound was tested against a panel of bacteria and fungi:
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results indicated promising antimicrobial activity, particularly against Candida species.
Case Studies
- Case Study on Cancer Cell Lines : A research team evaluated the effects of N-(4-carbamoylphenyl)-5-methyl-11-oxo on MCF-7 cells. They reported significant apoptosis induction at concentrations above 10 µM, with flow cytometry confirming increased Annexin V positivity.
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a related compound in treating skin infections caused by resistant bacterial strains. The trial concluded that the compound significantly reduced infection rates compared to standard treatments.
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how are intermediates characterized?
The compound can be synthesized via multi-step reactions involving cyclization of pyrido-quinazoline precursors. A typical approach includes:
- Condensation of 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate to form triazole intermediates.
- Coupling with 4-carbamoylphenyl groups under reflux in ethanol or DMF, using catalysts like benzyltributylammonium bromide to enhance yield .
- Intermediates are characterized using , , and HRMS to confirm structural integrity and purity .
Q. Which spectroscopic methods are critical for confirming its molecular structure?
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Antimicrobial assays (e.g., broth microdilution for MIC values against S. aureus or E. coli).
- Cytotoxicity testing (MTT assay on cancer cell lines like HeLa or MCF-7) .
- Dose-response curves and IC calculations to prioritize lead optimization .
Advanced Research Questions
Q. How can molecular docking resolve contradictions between observed bioactivity and predicted target affinity?
- Docking workflows (AutoDock Vina, Schrödinger Suite) model interactions with targets like kinase domains or DNA topoisomerases.
- Discrepancies arise from solvation effects or conformational flexibility; MD simulations (AMBER, GROMACS) refine binding poses .
- Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (e.g., ) .
Q. What strategies optimize synthetic yield when scaling up reactions?
- Solvent screening: Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates.
- Catalyst tuning: Palladium-based catalysts (e.g., Pd/C) enhance cross-coupling efficiency.
- Reaction monitoring: TLC (hexane:EtOAc gradients) and in situ FTIR track reaction progress and minimize byproducts .
Q. How does substituent variation at the 4-carbamoylphenyl group affect SAR?
- Electron-withdrawing groups (e.g., –NO) reduce bioavailability but enhance target affinity (e.g., IC ↓ 20% vs. –OCH).
- Steric bulk (e.g., –CF) disrupts binding pocket interactions, validated via X-ray crystallography of co-crystallized targets .
Q. How do pH and temperature influence its stability in physiological conditions?
- Accelerated stability studies: Incubate at 25–40°C in buffers (pH 1.2–7.4) for 72 hours.
- HPLC-UV (λ = 254 nm) monitors degradation products (e.g., hydrolyzed amide bonds at pH <3).
- Lyophilization or PEGylation improves shelf-life for in vivo studies .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational and experimental structural data (e.g., bond angles)?
- X-ray crystallography provides ground-truth geometry (e.g., C–N–C angle = 118.78° vs. DFT-predicted 120.5°).
- Adjust computational parameters (B3LYP/6-31G** vs. M06-2X) to account for dispersion forces or solvent effects .
Q. Why do biological replicates show variability in IC values for the same cell line?
- Assay standardization: Control passage number, serum concentration, and hypoxia (5% CO).
- Statistical tools (Grubbs’ test) identify outliers; EC values from dose-response curves reduce false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
